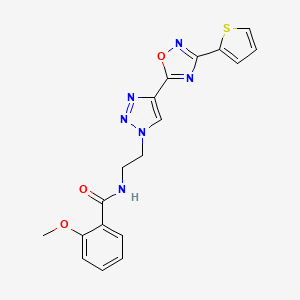
2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions at various points, such as the thiophene or methoxy groups.
Reduction: Potential reduction sites might include the nitro groups if present.
Substitution: The compound's aromatic rings are susceptible to nucleophilic and electrophilic substitutions, especially the benzamide core.
Common Reagents and Conditions
For oxidation: KMnO₄, Na₂Cr₂O₇ under acidic conditions.
For reduction: LiAlH₄, hydrogen with a palladium catalyst.
For substitution: Halogenating agents (e.g., Br₂), Friedel-Crafts reagents (e.g., AlCl₃).
Major Products: : The specific products vary, but oxidized or reduced derivatives of the original compound are expected. Substitution reactions may yield halogenated derivatives or introduce new functional groups into the benzamide core.
4. Scientific Research Applications: This compound finds utility in various research fields due to its diverse functionality:
Chemistry: Used as a ligand in coordination chemistry due to its complex structure.
Biology: Investigated for potential enzyme inhibition properties or interactions with biological macromolecules.
Medicine
Industry: Utilized in the development of novel materials or as a precursor in synthesizing other complex molecules.
5. Mechanism of Action: The exact mechanism by which this compound exerts its effects depends on the context of its application. common mechanisms might include:
Binding to active sites of enzymes: The oxadiazole and triazole rings might mimic natural substrates or inhibitors.
Interacting with DNA/RNA: The aromatic and heterocyclic rings might intercalate with nucleic acids.
Signal transduction pathways: Influence on cellular signaling pathways through interaction with specific proteins or receptors.
6. Comparison with Similar Compounds: Similar compounds might include other benzamide derivatives or those with similar functional groups:
N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-methoxybenzamide: Shares structural elements like the benzamide and triazole rings.
2-Methoxy-N-(2-(4-(1H-pyrazol-1-yl)ethyl)benzamide: A variant with a pyrazole ring replacing the oxadiazole group.
Thiophene-containing compounds: Numerous molecules share the thiophene ring, providing insights into the effects of this functional group.
The uniqueness of 2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide lies in its multi-functional moieties, offering a wide range of potential interactions and applications in scientific research.
Hope this deep dive into the compound was insightful! Would you like to explore anything more specific?
Properties
IUPAC Name |
2-methoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-26-14-6-3-2-5-12(14)17(25)19-8-9-24-11-13(21-23-24)18-20-16(22-27-18)15-7-4-10-28-15/h2-7,10-11H,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSRHIKEBUHVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2658060.png)
![2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2658061.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2658066.png)



![1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2658073.png)
![(2E)-3-(furan-2-yl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)prop-2-enamide](/img/structure/B2658074.png)

![2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2658076.png)

